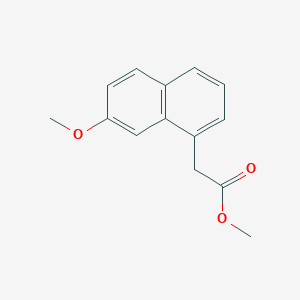

Methyl (7-methoxy-1-naphthyl)acetate

Description

Contextualization of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in the development of a diverse range of organic compounds. Its derivatives are integral to numerous fields, including medicinal chemistry, materials science, and agrochemicals. The fusion of two benzene (B151609) rings endows the naphthalene core with a unique electronic and structural profile, making it a versatile platform for chemical modification. The exploration of substituted naphthalenes has led to the discovery of compounds with significant biological activities, acting as anti-inflammatory, antimicrobial, and anticancer agents.

Significance of Methoxy (B1213986) and Acetate (B1210297) Functionalizations in Organic Chemistry

The introduction of methoxy (-OCH₃) and methyl acetate (-CH₂COOCH₃) groups to a molecular framework can profoundly influence its chemical and biological properties. The methoxy group, a common substituent in many natural products, is an electron-donating group that can alter the reactivity of an aromatic system and impact a molecule's metabolic stability and lipophilicity. rsc.orgnih.gov It is a key functional group in numerous pharmaceuticals, contributing to their therapeutic efficacy.

The acetate functional group, particularly as a methyl ester, is a prevalent feature in organic synthesis and medicinal chemistry. Esterification is a common strategy to modify the polarity and bioavailability of a compound. The methyl acetate moiety, in this case, is a precursor that can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further chemical transformations.

Historical Perspectives on Related Chemical Entities and Methodologies

The journey to understanding and utilizing naphthalene derivatives began in the early 19th century with the isolation of naphthalene from coal tar. The subsequent elucidation of its bicyclic aromatic structure laid the groundwork for the systematic exploration of its chemistry. Over the decades, a vast number of synthetic methodologies have been developed to introduce a wide variety of functional groups onto the naphthalene ring system. The synthesis of (7-methoxy-1-naphthyl)acetic acid and its esters is built upon this rich history of organic synthesis, employing established reactions to construct the target molecule from simpler, commercially available starting materials. The development of efficient synthetic routes to these intermediates has been driven by the pharmaceutical industry's need for scalable and cost-effective processes. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(7-methoxynaphthalen-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUJOWZEKGVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 7 Methoxy 1 Naphthyl Acetate and Its Precursors

Retrosynthetic Analysis of the Methyl (7-methoxy-1-naphthyl)acetate Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections that form the basis of its synthetic routes.

The most apparent disconnection is the ester linkage, which simplifies the target molecule into (7-methoxy-1-naphthyl)acetic acid and methanol (B129727). This identifies the esterification of the corresponding carboxylic acid as a primary final step in the synthesis.

A second strategic disconnection breaks the C-C bond between the naphthalene (B1677914) ring and the acetic acid side chain. This leads to a (7-methoxy-1-naphthyl) synthon and a two-carbon synthon. This approach highlights the importance of methods to introduce an acetic acid moiety onto the naphthalene core.

Further deconstruction of the (7-methoxy-1-naphthyl)acetic acid precursor points to key starting materials. Many established syntheses begin with 7-methoxy-1-tetralone (B20472), a readily available cyclic ketone. patsnap.comgoogle.com This precursor can be converted to the naphthalene system through various chemical transformations, including reactions to introduce the acetic acid side chain followed by aromatization. google.com An alternative pathway utilizes 7-methoxy-1-naphthoic acid as a starting material, which can be reduced and subsequently converted to the desired acetic acid derivative. google.com These retrosynthetic pathways are pivotal in designing efficient and industrially scalable syntheses.

Development and Optimization of Esterification Routes for Naphthylacetic Acids

The conversion of (7-methoxy-1-naphthyl)acetic acid to its methyl ester is a critical transformation. Several methods have been developed and optimized to achieve high yields and purity.

Direct esterification, most notably the Fischer-Speier esterification, is a fundamental method for converting carboxylic acids into esters. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com To favor product formation, the reaction is often carried out using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com

| Catalyst | Typical Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Catalytic amount in excess methanol, reflux | Common, inexpensive, and effective catalyst. masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amount in excess methanol, reflux | An organic-soluble acid catalyst, often easier to handle. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through methanol | Provides anhydrous acidic conditions. |

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This method can be employed if, for instance, an ethyl ester of (7-methoxy-1-naphthyl)acetic acid is more readily available than the carboxylic acid. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process typically involves an alkoxide nucleophile, such as sodium methoxide (B1231860), which attacks the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate that subsequently collapses, eliminating the original alkoxide and forming the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to Fischer esterification, the reaction is initiated by protonation of the carbonyl oxygen. The incoming alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol group is eliminated, and the new ester is formed. masterorganicchemistry.com To drive the equilibrium, the new alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

| Method | Catalyst | Mechanism | Key Features |

| Base-Catalyzed | Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃) | Nucleophilic addition-elimination | Fast and often proceeds at lower temperatures; requires stoichiometric amounts of base if the starting material is acidic. masterorganicchemistry.com |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonation, nucleophilic addition, proton transfers, elimination | Reversible equilibrium reaction; driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com |

To circumvent the equilibrium limitations of direct esterification or to perform the reaction under milder conditions, (7-methoxy-1-naphthyl)acetic acid can be converted into a more reactive intermediate. These activated acid derivatives react readily with methanol to form the desired ester.

One common approach is the formation of an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into the highly reactive (7-methoxy-1-naphthyl)acetyl chloride. google.comjustia.com This intermediate rapidly and irreversibly reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Another strategy involves the use of coupling agents, such as 2-chloro-1-methylpyridinium (B1202621) iodide, which activate the carboxylic acid in situ, allowing for direct reaction with an alcohol to form the ester under mild conditions. researchgate.net

| Activating Agent | Intermediate Formed | Reaction Conditions | Advantages |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Reaction with SOCl₂ followed by addition of methanol and a base (e.g., pyridine). google.com | High reactivity of the intermediate leads to high yields; reaction is irreversible. |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Similar to thionyl chloride, often used for its cleaner reaction byproducts (CO, CO₂, HCl). | Volatile byproducts are easily removed. |

| 2-Chloro-1-methylpyridinium Iodide | Activated Ester | One-pot reaction with the carboxylic acid, alcohol, and condensing agent. researchgate.net | Mild conditions, good for sensitive substrates. |

Naphthyl Moiety Functionalization Strategies

Electrophilic aromatic substitution (EAS) is a primary method for introducing substituents onto an aromatic ring. pearson.comlibretexts.org In the case of naphthalene, substitution is generally favored at the 1-position (α-position) over the 2-position (β-position). This preference is due to the formation of a more stable carbocation intermediate (arenium ion) during the reaction, which can be stabilized by resonance structures that keep one of the benzene (B151609) rings intact. stackexchange.com

The presence of a methoxy (B1213986) group (-OCH₃) on the naphthalene ring significantly influences the regiochemical outcome of EAS. The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. uci.edu In a 7-methoxynaphthalene system, the methoxy group is at a β-position. It strongly activates the ortho positions (C6 and C8) and the para position (C2) towards electrophilic attack.

However, the inherent preference for α-substitution in naphthalenes still plays a role. The interplay between the directing effect of the methoxy group and the intrinsic reactivity of the naphthalene positions determines the final substitution pattern. While the methoxy group activates the C6 and C8 positions, steric hindrance can influence reactivity, particularly at the C8 (peri) position. Friedel-Crafts reactions on methoxy-naphthalene systems can be complex, and the choice of solvent and Lewis acid can alter the product distribution. stackexchange.com For these reasons, many synthetic routes avoid direct functionalization and instead build the desired substitution pattern from a precursor like 7-methoxy-1-tetralone, where the regiochemistry is more controlled. patsnap.comresearchgate.net

| Position on 7-Methoxynaphthalene | Type | Electronic Effect of -OCH₃ | Inherent Naphthalene Reactivity | Predicted Reactivity |

| C1 | α | Weakly influenced | Highly favored | High |

| C2 | β | Activated (para) | Less favored | Moderate |

| C4 | α | Weakly influenced | Highly favored | High |

| C5 | α | Weakly influenced | Highly favored | High |

| C6 | β | Activated (ortho) | Less favored | Moderate to High |

| C8 | α | Activated (ortho) | Highly favored (but sterically hindered) | Moderate |

Directed Ortho-Metalation and Related Methodologies for Naphthyl Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including the naphthalene system. This methodology relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t--BuLi) and directs deprotonation to the adjacent ortho position. This generates a stabilized carbanion that can then be quenched with a wide variety of electrophiles to introduce a substituent with high precision, a task often difficult to achieve through classical electrophilic aromatic substitution. acs.orgnih.gov

In the context of naphthalene synthesis, DMGs can be strategically placed to direct functionalization at specific positions that are otherwise less reactive. The aryl O-carbamate group (ArOCONEt₂), for instance, is recognized as one of the most powerful DMGs. nih.gov By attaching a carbamate (B1207046) to a naphthol precursor, metalation can be directed to the neighboring positions. For example, N,N-diethyl-O-naphthyl-2-carbamate can be selectively metalated to introduce substituents at the C1 or C3 positions, providing a controlled route to contiguously substituted naphthalenes. acs.org Similarly, the 1,8-naphthalene diamide (B1670390) scaffold can be used to generate mono- and dianion species, which can be trapped with electrophiles to yield 2- and 2,7-substituted products, respectively. nih.govacs.org

These methodologies offer a significant advantage by providing access to polysubstituted naphthalenes with substitution patterns that complement traditional synthetic methods. nih.gov

Table 1: Examples of Directed Metalation Groups (DMGs) in Naphthalene Synthesis

| Directed Metalation Group (DMG) | Directing Position(s) on Naphthyl Ring | Typical Reagents | Reference(s) |

|---|---|---|---|

| N,N-diethyl-O-carbamate | ortho to the carbamate group | s-BuLi/TMEDA or t-BuLi | acs.org |

Palladium-Catalyzed Coupling Reactions for Constructing the Naphthyl Core

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions are fundamental to constructing complex aromatic systems, including the substituted naphthalene core of this compound and its analogues. Reactions such as the Suzuki-Miyaura, Stille, and Hiyama couplings provide versatile and functional-group-tolerant methods for building biaryl structures or performing annulations to create the bicyclic naphthyl system. libretexts.org

One common strategy involves the coupling of a suitably substituted aryl halide or triflate with an organometallic reagent. For example, a bromo-naphthalene scaffold can be elaborated through Suzuki coupling with various aryl boronic acids to introduce diverse substituents, a technique used in the development of new bioactive molecules. nih.gov

Beyond functionalizing a pre-existing ring, palladium catalysis can be employed in annulation strategies to build the naphthalene core itself. Such methods can involve the palladium-catalyzed carboannulation of internal alkynes, a process that forms two new carbon-carbon bonds in a single step and accommodates a variety of functional groups to produce highly substituted naphthalenes in excellent yields. acs.org Domino processes, involving a sequence of carbopalladation, cyclization, and coupling, have also been developed to generate substituted naphthalene derivatives from simpler precursors. researchgate.net

Table 2: Overview of Key Palladium-Catalyzed Reactions for Naphthyl Synthesis

| Reaction Name | Key Reactants | Typical Catalyst/Precursor | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoborane (e.g., boronic acid) + Organohalide | Pd(PPh₃)₄, Pd(OAc)₂ | C(sp²)-C(sp²) | libretexts.org |

| Stille Coupling | Organostannane + Organohalide | Pd(PPh₃)₄ | C(sp²)-C(sp²) | libretexts.org |

| Hiyama Coupling | Organosilane + Organohalide | PdCl₂(dppf) | C(sp²)-C(sp²) | libretexts.org |

Stereochemical Control in the Synthesis of Chiral Analogues (if applicable)

While this compound is an achiral molecule, stereochemical control is of paramount importance in the synthesis of many of its structurally related analogues, most notably Naproxen, a non-steroidal anti-inflammatory drug (NSAID). nih.govnih.gov Naproxen possesses a single stereocenter, and its pharmacological activity resides almost exclusively in the (S)-enantiomer. Therefore, developing synthetic routes that can selectively produce this single enantiomer is a critical objective. nih.gov

Asymmetric synthesis involves the use of chiral catalysts or reagents to transform a prochiral substrate into a chiral product with a high preference for one enantiomer. For analogues like Naproxen, asymmetric hydrogenation is a highly effective methodology. nih.govproquest.com

This approach typically involves the hydrogenation of an unsaturated precursor, such as 2-(6-methoxynaphthalen-2-yl)acrylic acid, in the presence of a chiral transition metal catalyst. Chiral ferrocene-ruthenium complexes, for example, have been reported to catalyze this reduction with high efficiency, affording (S)-Naproxen in over 97% chemical yield and with an enantiomeric purity exceeding 97% enantiomeric excess (ee). nih.govproquest.com Another advanced method is rhodium-catalyzed asymmetric hydroformylation, which has been applied in a flow reactor system to convert 2-methoxy-6-vinylnaphthalene (B1203395) into the desired product in high yield and with 92% ee. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed, having served its purpose. This strategy converts an enantioselective reaction into a diastereoselective one, which often allows for easier separation of products and more predictable outcomes.

In the synthesis of Naproxen analogues, a chiral auxiliary can be attached to a precursor molecule to form a diastereomeric intermediate. For instance, an acetic acid derivative could be coupled to a chiral alcohol. The subsequent alkylation of the corresponding enolate would proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary. After the key C-C bond is formed, the auxiliary is cleaved (e.g., by hydrolysis) to release the enantiomerically enriched product and hopefully recover the auxiliary for reuse. nih.gov While direct asymmetric catalysis is often preferred for large-scale production, chiral auxiliary methods remain a robust and reliable strategy, particularly during the development of new synthetic routes. nih.govresearchgate.net

Process Intensification and Green Chemistry Principles in Synthetic Route Design

The application of process intensification and green chemistry principles aims to develop manufacturing processes that are more sustainable, efficient, safer, and cost-effective. researchgate.net For the synthesis of this compound and related compounds, these principles are driving innovation away from traditional batch processing toward more advanced manufacturing technologies. unito.it

Green chemistry principles focus on reducing the environmental impact of chemical processes. researchgate.net This includes:

Catalysis: Using highly efficient catalysts, such as the palladium or ruthenium systems described previously, reduces waste by enabling reactions with high atom economy. Reducing catalyst loading to as low as 0.02 mol% has been achieved in some asymmetric hydrogenations for NSAID synthesis. proquest.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives is a key goal. Supercritical fluids, such as supercritical hexane, have been used for the hydrogenation of naphthalene, offering benefits of high diffusivity, low viscosity, and easy separation from the product, thereby intensifying the process. mdpi.com

Energy Efficiency: Employing enabling technologies such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. unito.ittandfonline.com For example, the hydrolysis of a nitrile precursor to 7-methoxy-1-naphthylacetic acid was achieved in 40 minutes using a microwave oven, a significant reduction from conventional reflux times. tandfonline.comtandfonline.com

By integrating these principles, the synthesis of this compound and its precursors can be designed to be not only chemically elegant but also economically and environmentally sustainable.

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes |

| Scalability | Difficult, often requires re-optimization | Straightforward by running longer or in parallel |

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Mechanistic Investigations of Methyl 7 Methoxy 1 Naphthyl Acetate Reactions

Hydrolysis and Transesterification Reaction Kinetics and Mechanisms

The ester linkage in Methyl (7-methoxy-1-naphthyl)acetate is susceptible to hydrolysis and transesterification, reactions that can be catalyzed by either acid or base.

Base-Catalyzed Mechanism (Saponification/Transesterification): Under basic conditions, a nucleophile such as a hydroxide (B78521) ion (for hydrolysis) or an alkoxide ion (for transesterification) attacks the electrophilic carbonyl carbon of the ester. youtube.com This addition step forms a tetrahedral intermediate. wikipedia.org The intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield a carboxylate (in hydrolysis) or a new ester (in transesterification). youtube.com The reaction equilibrium is driven forward by the use of an excess of the nucleophilic reagent. youtube.com

Acid-Catalyzed Mechanism (Fischer Esterification/Transesterification): In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.org A weak nucleophile, such as water or an alcohol, can then attack the activated carbonyl group, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of methanol (B129727) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid or the new ester product. masterorganicchemistry.comresearchgate.net Theoretical studies on similar esters estimate the free energy barrier for this type of reaction to be around 22-23 kcal mol⁻¹. researchgate.net The kinetics of hydrolysis for related compounds like α-naphthyl acetate (B1210297) have been shown to follow pseudo-first-order kinetics. nih.gov

The general mechanisms are summarized in the table below.

| Catalyst Type | Step 1 | Step 2 | Step 3 | Step 4 |

|---|---|---|---|---|

| Base-Catalyzed | Nucleophilic attack of OH⁻ or OR'⁻ on the carbonyl carbon. | Formation of a tetrahedral intermediate. | Collapse of the intermediate, eliminating the methoxide (⁻OCH₃) leaving group. | (For hydrolysis) Protonation of the resulting carboxylate in a final workup step. |

| Acid-Catalyzed | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). | Nucleophilic attack of H₂O or R'OH on the activated carbonyl carbon. | Proton transfer from the attacking nucleophile to the methoxy (B1213986) group. | Elimination of methanol (CH₃OH) and deprotonation to form the final product and regenerate the catalyst. |

Photochemical Rearrangement Pathways of Naphthyl Acetates and Related Esters

Naphthyl acetates and related esters are known to undergo significant transformations upon irradiation with ultraviolet light, primarily through pathways like the Photo-Fries and Photo-Favorskii rearrangements.

Photo-Fries Rearrangement MechanismsThe Photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters.asianpubs.orgFor 1-naphthyl esters, this transformation proceeds almost exclusively from the excited singlet state.acs.orgrsc.orgThe primary photochemical event is the homolytic cleavage of the acyl-oxy bond, which generates a geminal singlet radical pair—an acyl radical and a 1-naphthyloxyl radical—encapsulated within a "solvent cage".asianpubs.orgrsc.org

Within this cage, the radical pair can recombine in several ways:

Recombination at the oxygen atom: This regenerates the starting ester molecule.

Recombination at the ortho-position (C2): This leads to the formation of 2-acetyl-1-naphthol. asianpubs.orgacs.org

Recombination at the para-position (C4): This results in the formation of 4-acetyl-1-naphthol. acs.org

If the naphthyloxyl radical escapes the solvent cage, it can abstract a hydrogen atom from the solvent to form 1-naphthol (B170400) as a side product. asianpubs.org The methoxy group at the 7-position is expected to influence the electronic properties of the naphthyloxyl radical intermediate but not fundamentally alter this mechanistic pathway.

Photo-Favorskii Rearrangement in Methoxynaphthyl KetonesWhile not a direct reaction of the starting ester, the Photo-Favorskii rearrangement is relevant to α-halo ketones that could be synthesized from this compound. This photochemical reaction typically involves the rearrangement of α-halo ketones to produce carboxylic acid derivatives, often with ring contraction in cyclic systems.wikipedia.org

The mechanism is understood to proceed through an excited triplet diradical intermediate. wikipedia.org This is followed by the formation of a highly strained cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile (like water or an alcohol) to yield the rearranged product. wikipedia.orgnih.gov In the context of a methoxynaphthyl ketone, this pathway would lead to a rearranged methoxynaphthyl acetic acid derivative. The reaction has been used for the photochemical release of protecting groups. wikipedia.org

Role of Excited States and Radical Intermediates in PhotoreactionsThe photochemistry of naphthyl esters is dominated by the behavior of excited states and radical intermediates. Laser flash photolysis and chemically induced dynamic nuclear polarization (CIDNP) studies on 1-naphthyl acetate have been instrumental in elucidating these pathways.acs.orgcapes.gov.br

The primary process in the Photo-Fries rearrangement is the decay of the excited singlet state (S₁) of the naphthyl ester. acs.org This leads to the formation of the singlet radical pair (1-naphthyloxyl/acyl). rsc.org The presence of this radical pair has been confirmed by magnetic field effect (MFE) studies, which indicate the intermediate has a lifetime of several tens of nanoseconds. rsc.orgresearchgate.net Transient absorption spectra have successfully identified the 1-naphthoxyl radical and the triplet state (T₁) of the parent naphthyl acetate, which can be formed through intersystem crossing but is not the primary reactive state for the rearrangement. capes.gov.br

| Intermediate Species | Electronic State | Role in Reaction | Detection Method(s) |

|---|---|---|---|

| Naphthyl Acetate (Excited) | Singlet (S₁) | Initiates bond cleavage in Photo-Fries rearrangement. acs.orgrsc.org | Fluorescence Spectroscopy |

| [Naphthyloxyl• •Acyl] Radical Pair | Singlet | Key intermediate for recombination to form Photo-Fries products. rsc.org | Magnetic Field Effect (MFE) Probe, CIDNP acs.orgrsc.org |

| Naphthyloxyl Radical (Escaped) | Radical | Forms naphthol side product by H-abstraction. asianpubs.org | Laser Flash Photolysis (Transient Absorption) capes.gov.br |

| α-Halo Ketone (Excited) | Triplet (T₁) | Initiates Photo-Favorskii rearrangement. wikipedia.org | Phosphorescence, Transient Absorption |

Electrophilic and Nucleophilic Substitution Reactions at the Naphthyl Ring

The naphthalene (B1677914) ring system in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups.

The directing effects of the substituents are as follows:

1-Alkylacetate group (-CH₂COOCH₃): This group behaves as a weakly activating alkyl substituent, directing incoming electrophiles to the ortho (positions 2 and 8a, which is equivalent to 8) and para (position 4 and 5) positions.

7-Methoxy group (-OCH₃): This is a strongly activating group, directing incoming electrophiles to its ortho (positions 6 and 8) and para (position 5, relative to the other ring) positions.

The combined effect of these groups leads to a strong activation of the naphthalene core, particularly at positions where the activating effects are additive. The most likely positions for electrophilic attack are C5 and C8, which are activated by both substituents. Position C6 is also strongly activated by the methoxy group. In naphthalene substitutions, the α-position (like C5) is generally more reactive than the β-position (like C6) due to the greater stability of the resulting carbocation intermediate. dalalinstitute.compearson.com

| Position | Activating Influence from 1-Alkylacetate | Activating Influence from 7-Methoxy | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho | - | Moderately Activated |

| C4 | Para | - | Moderately Activated |

| C5 | Para | Para (meta to C1) | Strongly Activated |

| C6 | - | Ortho | Strongly Activated |

| C8 | Ortho | Ortho | Strongly Activated |

Nucleophilic aromatic substitution, in contrast, is highly disfavored on this electron-rich aromatic system. Such reactions typically require the presence of powerful electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule.

Oxidative and Reductive Transformations of the Ester and Naphthyl Core

The ester and naphthyl moieties of the compound can undergo separate or concurrent oxidative and reductive transformations.

Oxidative Reactions:

Naphthyl Core: Strong oxidizing agents can lead to the cleavage of the aromatic ring. For example, the oxidation of related methoxy-p-cresol compounds with peroxyacetic acid results in ring cleavage to form muconic acid derivatives. scispace.com Oxidation of 4-methylveratrole can yield a benzoquinone, suggesting that under certain conditions, the naphthalene core could be oxidized to a naphthoquinone. scispace.com

Benzylic Position: The methylene (B1212753) group (-CH₂-) adjacent to the naphthalene ring is a benzylic position and may be susceptible to oxidation to a carbonyl group under specific conditions.

Methoxy Group: The electron-rich methoxy group can be sensitive to certain oxidants, potentially leading to demethylation or degradation.

Reductive Reactions:

Ester Group: The ester functional group can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(7-methoxy-1-naphthyl)ethanol.

Naphthyl Core: The aromatic naphthalene ring can be reduced via catalytic hydrogenation. Depending on the catalyst (e.g., Pd, Pt, Ni) and reaction conditions (temperature, pressure), the naphthalene core can be partially or fully hydrogenated. A common product would be the tetralin derivative, Methyl (7-methoxy-5,6,7,8-tetrahydro-1-naphthyl)acetate. This type of reduction is a key step in the synthesis of related compounds. google.com The reduction of a naphthoic acid to a naphthylmethanol using borane (B79455) (BH₃-THF) has also been demonstrated, indicating a pathway for reducing the corresponding carboxylic acid. google.com

| Transformation | Functional Group | Typical Reagent(s) | Potential Product(s) |

|---|---|---|---|

| Oxidation | Naphthyl Ring | Strong oxidants (e.g., KMnO₄, O₃, peroxyacids) | Naphthoquinones, ring-cleaved dicarboxylic acids. scispace.com |

| Reduction | Ester | LiAlH₄, DIBAL-H | 2-(7-methoxy-1-naphthyl)ethanol |

| Reduction | Naphthyl Ring | H₂ with Pd, Pt, or Ni catalyst | Methyl (7-methoxy-5,6,7,8-tetrahydro-1-naphthyl)acetate. google.com |

Lack of Specific Research Data on Catalytic Transformations of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research data focusing on the catalyst design and performance in chemical transformations where this compound is the primary substrate. While the synthesis and reactions of related naphthalene derivatives are documented, particularly in the context of producing pharmacologically active molecules, the specific catalytic behavior for this compound is not detailed in the accessible literature.

Investigations into the synthesis of compounds such as Nabumetone or precursors for Agomelatine often involve catalytic steps. For instance, palladium on charcoal is a frequently mentioned catalyst for hydrogenation and aromatization reactions within these synthetic pathways. However, these documented catalytic processes are applied to different precursors and not directly to this compound.

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like Methyl (7-methoxy-1-naphthyl)acetate. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete assignment of the molecule's skeleton can be achieved.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester and methoxy (B1213986) groups are expected. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns providing information about their substitution pattern on the naphthalene core. The methylene protons adjacent to the carbonyl group would likely resonate around δ 4.0 ppm, while the methyl ester and methoxy protons would appear as sharp singlets at approximately δ 3.7 ppm and δ 3.9 ppm, respectively.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be significantly downfield (around δ 170 ppm), followed by the aromatic carbons. The methoxy and methyl ester carbons would appear in the upfield region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H2/H3/H4/H5/H6/H8 | 7.0 - 8.0 | 105 - 135 |

| -CH₂- | ~4.0 | ~40 |

| -OCH₃ (ester) | ~3.7 | ~52 |

| -OCH₃ (naphthyl) | ~3.9 | ~55 |

| C=O | - | ~171 |

| Naphthalene-C1/C7/C9/C10 | - | 125 - 158 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on the naphthalene ring, helping to delineate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene group and the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as with carbons C1, C2, and C8a of the naphthalene ring. The methyl protons of the ester would show a correlation to the carbonyl carbon, and the methoxy protons would correlate to the C7 carbon of the naphthalene ring.

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in their solid form. While solution-state NMR provides information about the averaged structure in a solvent, ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous states. For this compound, ssNMR could be used to probe the local environment of the carbon atoms in the solid state. Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. This technique is particularly valuable in pharmaceutical and materials science research where the solid form of a compound can significantly impact its properties. Studies on related compounds have utilized ssNMR to investigate the rotation of methoxy and methyl groups in the solid state. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ester and ether linkages around 1000-1300 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic groups just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the naphthalene core.

Studies on similar molecules like 1-methoxynaphthalene (B125815) have utilized both FT-IR and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to perform detailed vibrational analyses. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |

| C-O (Ester/Ether) | Stretch | 1000 - 1300 | Strong |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry for Fragmentation Pathway Analysis)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₄H₁₄O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) : Tandem MS is used to study the fragmentation pathways of the molecular ion. By isolating the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester side chain. libretexts.orgmiamioh.edu For this compound, characteristic fragments would likely arise from the cleavage of the bond between the naphthalene ring and the acetate side chain, as well as the loss of the methyl group from the methoxy substituent. youtube.comnih.gov

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignments (if applicable)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any other elements of chirality such as an axis or plane of chirality under normal conditions. Therefore, it will not exhibit a CD or ORD spectrum, and these techniques are not applicable for its stereochemical analysis.

Theoretical and Computational Chemistry Studies of Methyl 7 Methoxy 1 Naphthyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules. acs.org These methods, rooted in quantum mechanics, provide insights into molecular geometry, electronic distribution, and the energies of molecular orbitals. For derivatives of naphthalene (B1677914), such as Methyl (7-methoxy-1-naphthyl)acetate, these calculations can elucidate the influence of substituents like the methoxy (B1213986) and methyl acetate (B1210297) groups on the aromatic system. High-level quantum chemical calculations, for instance at the G3(MP2)//B3LYP level, have been successfully used to determine the thermochemical properties of related methoxy-naphthalene derivatives, showing excellent agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In a study of Methyl 2-Naphthyl Ether, a structurally related compound, the HOMO and LUMO energies were calculated to demonstrate that charge transfer occurs within the molecule. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring and the oxygen atom of the methoxy group, while the LUMO would likely be centered on the aromatic ring and the carbonyl group of the ester. The precise energies and distributions would require specific calculations, but the analysis would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Naphthalene Derivative (Note: This data is representative and not from a specific study on this compound)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Charge Distribution and Electrostatic Potential (ESP) Maps

Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. arabjchem.org They are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net These maps use a color spectrum to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential.

ESP maps are invaluable for predicting intermolecular interactions and identifying reactive sites. researchgate.net For this compound, an ESP map would likely show a negative potential (red) around the carbonyl oxygen of the ester group and the oxygen of the methoxy group, highlighting these as key sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atoms of the methyl groups and some parts of the aromatic ring would exhibit a positive potential (blue or green), indicating them as sites for nucleophilic interaction. Computational studies on other methoxy-naphthalene compounds have utilized ESP maps to understand their reactivity. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of chemical reaction pathways, providing a detailed view of how reactants are converted into products. This involves calculating the potential energy surface for a given reaction, identifying intermediate structures, and locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Density Functional Theory (DFT) is a common method used to study reaction mechanisms and locate transition states. researchgate.net For a molecule like this compound, this type of analysis could be used to model reactions such as ester hydrolysis. The calculations would map the energetic profile of the reaction, revealing the structure of the high-energy transition state and providing insights into the reaction's feasibility and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. For a flexible molecule like this compound, which has rotatable bonds in its methoxy and methyl acetate side chains, multiple low-energy conformations may exist. Identifying the most stable conformation (the global minimum on the potential energy surface) is crucial as it often dictates the molecule's physical properties and biological activity.

Molecular Dynamics (MD) simulations complement this analysis by modeling the dynamic behavior of a molecule over time. researchgate.net By simulating the atomic motions according to the principles of classical mechanics, MD can explore the conformational landscape of a molecule, showing how it transitions between different shapes and how it might interact with its environment, such as a solvent or a biological receptor. wikipedia.org A study on a similar compound, 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate, used MD simulations to analyze preferred bond orientations and conformational energies. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies of a molecule's normal modes, a theoretical infrared (IR) and Raman spectrum can be generated. mdpi.com These predicted spectra can then be compared with experimentally obtained spectra to validate the calculated molecular structure and aid in the assignment of spectral bands. DFT calculations are frequently employed for this purpose and have been used to analyze the vibrational spectra of related molecules like Methyl 2-Naphthyl Ether. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, yielding a theoretical UV-Visible absorption spectrum. This allows for the assignment of observed absorption bands to specific electronic excitations within the molecule, providing a deeper understanding of its electronic structure. researchgate.net

Ligand-Target Interaction Modeling (e.g., Enzyme Docking, in vitro binding site analysis)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

This compound is structurally related to the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen. The methyl ester of naproxen, methyl-2-(6-methoxy-2-naphthyl)propionate, has been the subject of docking studies with the cyclooxygenase (COX-2) enzyme, a key target for anti-inflammatory drugs. banglajol.inforesearchgate.net These studies revealed that the methoxy-naphthalene core fits into the active site of the enzyme. Molecular docking simulations for this compound could similarly predict its binding orientation and affinity for targets like COX-2. Such models typically show key interactions, like hydrogen bonds or van der Waals forces, between the ligand and specific amino acid residues in the enzyme's active site. banglajol.info

To further refine these predictions, methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand-protein complex, offering a more quantitative estimate of binding affinity. banglajol.info

Table 2: Illustrative Molecular Docking Results for a Naproxen Derivative with COX-2 (Note: This data is based on studies of Naproxen Methyl Ester and is for representative purposes)

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (MM-GBSA) | -66.33 kcal/mol | Calculated free energy of binding; a more negative value indicates stronger binding. banglajol.info |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling (for non-prohibited properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR or QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to this molecule to predict various characteristics. Such models are instrumental in rational drug design and materials science for forecasting the behavior of novel compounds.

For a molecule like this compound, a QSPR model could be developed to predict a non-prohibited physicochemical property such as its refractive index. The refractive index is a measure of how much light bends when it passes through a substance and is a fundamental property in materials science. A hypothetical QSPR study for a series of naphthalene derivatives, including this compound, could be constructed to illustrate this concept.

A potential QSPR model could take the form of a multiple linear regression (MLR) equation:

Refractive Index = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients derived from the statistical analysis, and the descriptors are numerical representations of the molecule's structural features.

Hypothetical QSPR Study: Predicting the Refractive Index of Naphthalene Derivatives

In this illustrative study, a dataset of naphthalene derivatives with experimentally determined refractive indices would be used to build a predictive model. The chemical structures would be used to calculate a variety of molecular descriptors.

Molecular Descriptors

A range of descriptors can be calculated to capture different aspects of the molecular structure. These can be broadly categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include information about the spatial arrangement of atoms.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as orbital energies and charge distributions.

The selection of relevant descriptors is a critical step in building a robust QSPR model.

The following interactive data table presents a hypothetical set of naphthalene derivatives and some calculated molecular descriptors that could be used in a QSPR model to predict the refractive index.

Model Development and Validation

Using a statistical method like multiple linear regression on the hypothetical data, a QSPR equation could be generated. For instance:

Predicted Refractive Index = 0.001 * (Molar Refractivity) + 0.005 * (Polarizability) + 0.002 * (LogP) + 1.45

It is crucial to validate the model to ensure its predictive power. This is typically done by splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its performance on unseen data). Statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE) are used to assess the model's quality.

The following interactive table showcases the hypothetical statistical performance of such a QSPR model.

Such a validated QSPR model could then be used to predict the refractive index of new, unsynthesized naphthalene derivatives, thereby guiding the design of compounds with desired optical properties. The descriptors in the model would also provide insights into the structural features that most significantly influence the refractive index. For example, a positive coefficient for polarizability would suggest that increasing this property leads to a higher refractive index.

While this example is illustrative, it demonstrates the potential of QSAR/QSPR modeling to provide valuable predictions for the properties of this compound and related compounds, facilitating targeted research and development.

Synthesis and Research of Derivatives of Methyl 7 Methoxy 1 Naphthyl Acetate

Modification of the Ester Moiety

The ester functional group in methyl (7-methoxy-1-naphthyl)acetate is a primary site for chemical derivatization. Modifications at this position can significantly influence the compound's polarity, steric bulk, and susceptibility to hydrolysis.

Homologation and Diversification of the Alkyl Chain

Homologation, the process of extending the alkyl chain of the ester, is a fundamental strategy for creating derivatives with altered lipophilicity. The synthesis of ethyl (7-methoxy-1-naphthyl)acetate, a direct homolog of the methyl ester, has been documented. This transformation is typically achieved either by direct esterification of (7-methoxy-1-naphthyl)acetic acid with ethanol (B145695) under acidic conditions or through transesterification of the methyl ester.

One reported synthesis involves the aromatization of ethyl 7-methoxy-1,2,3,4-tetrahydro-1-naphthylideneacetate using sulfur at high temperatures. prepchem.com This method simultaneously creates the naphthalene (B1677914) ring and the ethyl ester functionality.

Table 1: Synthesis of Ethyl (7-methoxy-1-naphthyl)acetate

| Reactant | Reagent | Conditions | Product |

|---|

Further diversification can be achieved by employing a range of alcohols (e.g., propanol, butanol, and more complex alcohols) in the esterification of the parent carboxylic acid, (7-methoxy-1-naphthyl)acetic acid. nih.govcymitquimica.com These reactions allow for the systematic modification of the ester's alkyl portion, enabling structure-activity relationship (SAR) studies.

Introduction of Alternative Ester Functionalities

Beyond simple alkyl esters, the introduction of alternative ester and amide functionalities has been explored to create derivatives with diverse properties. researchgate.net The parent compound, (7-methoxy-1-naphthyl)acetic acid, is the common precursor for these syntheses. nih.govcymitquimica.com

The conversion of the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride or oxalyl chloride, provides a highly reactive intermediate. This acid chloride can then be treated with various nucleophiles to generate a wide array of derivatives. For example, reaction with different alcohols can yield esters with functionalized side chains, while reaction with primary or secondary amines affords the corresponding amides. This approach is a cornerstone for creating libraries of naphthalene-based compounds for screening purposes. researchgate.net

Substitution and Functionalization of the Naphthyl Ring System

The naphthalene ring of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can alter the electronic and steric properties of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The substitution pattern on the naphthyl ring is governed by the directing effects of the existing substituents. The 7-methoxy group is an electron-donating group (EDG), which activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. The 1-acetate group is an electron-withdrawing group (EWG) and acts as a deactivating meta-director. The interplay of these effects dictates the regioselectivity of further substitutions.

Common electrophilic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (EWG).

Halogenation: Using reagents like Br₂ or Cl₂ with a Lewis acid catalyst to introduce halogen atoms (EWGs).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups (EDGs) using an acyl chloride or alkyl halide with a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (EWG).

For instance, the introduction of an amino group (a strong EDG) can be achieved via a two-step process: nitration followed by reduction of the nitro group. The synthesis of amino-naphthol derivatives often proceeds through sulfonation followed by alkali fusion, demonstrating the functionalization of the naphthalene core. chemicalbook.com

Heteroatom Substitution within the Naphthyl Skeleton

The replacement of one or more carbon atoms within the naphthalene ring system with a heteroatom (such as nitrogen) results in the formation of aza-analogs. researchgate.net These structural modifications can profoundly impact the molecule's biological activity and pharmacokinetic properties. The synthesis of such heteroaromatic derivatives often requires a multi-step approach, starting from precursors where the heterocyclic ring is constructed from the ground up. mdpi.com

One strategy involves the synthesis of aza-analogs of arylnaphthalene lignans, where key steps include bromination, cyanation, and subsequent chemical transformations to build the desired heterocyclic framework. researchgate.net Another approach to creating complex heterocyclic systems fused to a naphthalene core is the synthesis of 14-aza-12-oxasteroids, which involves the reaction of naphthalene-based amino-alcohols with oxo-acids to form multiple rings in a tandem process. mdpi.com These synthetic strategies highlight the potential for creating structurally novel derivatives of the (7-methoxy-1-naphthyl)acetate scaffold.

Cyclization and Rearrangement Reactions of Derived Intermediates

Derivatives of this compound can serve as substrates for a variety of cyclization and rearrangement reactions, leading to the formation of complex polycyclic structures. These reactions often leverage the reactivity of both the side chain and the aromatic ring.

Intramolecular Friedel-Crafts reactions are a common strategy for forming new rings. For example, derivatives of (3-methoxybenzyl)succinic acid can undergo intramolecular cyclization to form a tetrahydronaphthoic acid, which represents a hydrogenated version of the naphthalene core. nih.gov Similarly, N-cinnamoyl-1-naphthylamines can be cyclized using strong acids like triflic acid to produce benzo[h]quinolin-2-ones and other complex heterocyclic systems. nih.gov

Rearrangement reactions can also lead to novel molecular scaffolds. The Hofmann rearrangement, for instance, has been used to convert a naphthoic acid derivative into a naphthylamine, demonstrating a method for altering the side chain functionality. nih.gov More complex rearrangements have been observed in sterically hindered naphthalene derivatives, where steric strain can drive unexpected bond-breaking and bond-forming events to disrupt the aromaticity of the naphthalene core and yield rearranged products. nih.gov Base-induced cyclization of acetic acid derivatives bearing two propargyl groups has also been shown to produce substituted benzoic acids, indicating that the acetate (B1210297) moiety can be a starting point for significant structural reorganization. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (7-methoxy-1-naphthyl)acetic acid |

| Ethyl (7-methoxy-1-naphthyl)acetate |

| Ethyl 7-methoxy-1,2,3,4-tetrahydro-1-naphthylideneacetate |

| (3-methoxybenzyl)succinic acid |

| N-cinnamoyl-1-naphthylamines |

| 1-amino-7-naphthol |

| 1-naphthylamine-7-sulfonic acid |

| Tetrahydronaphthoic acid |

| Benzo[h]quinolin-2-ones |

| Naphthylamine |

Structure-Reactivity and Structure-Activity Relationship (SAR) Studies of Novel Derivatives in In vitro Systems

The exploration of derivatives of this compound has led to investigations into their structure-activity and structure-reactivity relationships. These studies are crucial for understanding how chemical modifications to the parent molecule influence its biological activity. Research in this area has primarily focused on enzymatic inhibition and receptor binding, particularly in non-mammalian and cell-based systems, shedding light on the potential applications of these compounds in various biological contexts.

Enzymatic Inhibition Profiles in Research Models

While research specifically detailing the enzymatic inhibition profiles of a wide range of this compound derivatives is not extensively documented, studies on closely related naphthalene acetic acid derivatives provide valuable insights into their potential as enzyme inhibitors. For instance, a series of compounds derived from 6-methoxy-naphthalene acetic acid, an isomer of 7-methoxy-1-naphthaleneacetic acid, have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory response.

In these studies, the carboxylic acid function, typical of many non-steroidal anti-inflammatory drugs (NSAIDs), was replaced with other chemical groups, such as methylsulfonamido or methylsulfonyl moieties, which are present in some selective COX-2 inhibitors. The aim was to investigate how these structural modifications on the naphthalene scaffold would affect the inhibitory activity and selectivity towards the two main isoforms of the COX enzyme, COX-1 and COX-2.

The results of these investigations, as summarized in the table below, indicate that derivatives of methoxy-naphthalene acetic acid can indeed exhibit inhibitory activity against COX enzymes. However, the nature of the substituent plays a critical role in determining the potency and selectivity of the inhibition. For example, a derivative featuring a methylsulfonyl group showed notable inhibition of both COX-1 and COX-2, while a methylsulfonamido-containing counterpart demonstrated a different inhibitory profile. These findings underscore the importance of the specific chemical modifications in modulating the enzymatic inhibition profiles of this class of compounds.

| Compound | Modification on Naphthalene Acetic Acid Scaffold | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM |

|---|---|---|---|

| Derivative A | Replacement of carboxylic acid with methylsulfonyl group | 50 | 65 |

| Derivative B | Replacement of carboxylic acid with methylsulfonamido group | 87 | 29 |

Receptor Binding Studies in Non-Mammalian or Cell-Based Systems (e.g., plant auxin action, yeast transporters)

Derivatives of naphthalene acetic acid, including this compound, are well-recognized for their auxin-like activity in plants. Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development. The biological effects of these synthetic auxins are mediated through their interaction with specific auxin receptors and transport proteins.

Plant Auxin Action:

The structure-activity relationship of auxin-like compounds has been a subject of extensive research. The activity of these molecules is highly dependent on their chemical structure, which dictates their ability to bind to auxin receptors, such as the TIR1/AFB family of F-box proteins. Molecular dynamics simulations have shown that the binding affinity of auxin analogues to the TIR1-Aux/IAA coreceptor complex correlates well with their biological activity. For instance, modifications to the aromatic ring and the carboxylate side chain of auxin analogues can significantly alter their receptor binding and subsequent physiological response.

Studies on various synthetic auxin derivatives have demonstrated that their ability to induce auxin-related responses, such as root growth inhibition or gene expression changes, is directly linked to their structural features. A halogen at specific positions on the aromatic ring, for example, has been shown to be important for auxin activity. Similarly, the length and substitution of the carboxylate side chain are critical determinants of a compound's auxin-like or anti-auxin properties.

Yeast Transporter Systems:

Yeast expression systems have been instrumental in studying the interaction of auxin derivatives with plant transport proteins. The directional flow of auxin in plants, known as polar auxin transport, is crucial for establishing auxin gradients that guide plant development. This transport is mediated by several families of transporters, including the PIN-FORMED (PIN) and ATP-binding cassette B (ABCB) proteins.

Derivatives of naphthalene acetic acid can act as inhibitors of these transport proteins. For example, N-1-naphthylphthalamic acid (NPA), a well-known polar auxin transport inhibitor, has been shown to inhibit the activity of PIN proteins when expressed in heterologous systems like yeast or Xenopus oocytes. This inhibition of auxin transport disrupts the normal developmental processes in plants. Research has indicated that specific derivatives of naphthylacetic acid can interfere with the function of these transporters, thereby modulating auxin distribution within the plant. The table below summarizes the effects of representative naphthyl derivatives on auxin transport systems studied in non-mammalian models.

| Compound Class | Biological System | Target | Observed Effect |

|---|---|---|---|

| Naphthylphthalamic acid (NPA) | Yeast/Oocytes | PIN auxin transporters | Inhibition of auxin export |

| Naphthylacetic acid (NAA) derivatives | Plant cells | Auxin receptors (e.g., TIR1/AFB) | Modulation of auxin-responsive gene expression |

| Substituted Naphthylacetic acids | Yeast | ABCB auxin transporters | Inhibition of auxin transport |

Research Applications and Potential Areas for Further Investigation

Methyl (7-methoxy-1-naphthyl)acetate as a Building Block in Complex Organic Molecule Synthesis

This compound, and more broadly the (7-methoxy-1-naphthyl)acetyl moiety, serves as a crucial building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. The primary application of this compound and its derivatives, such as the corresponding ethyl ester, carboxylic acid, and nitrile, is as a key intermediate in the production of Agomelatine. idk.org.rs Agomelatine is an antidepressant drug with a unique pharmacological profile, acting as a melatoninergic agonist and a 5-HT2C receptor antagonist.

The synthesis of Agomelatine often commences from precursors like 7-methoxy-1-tetralone (B20472) or 7-methoxy-1-naphthoic acid. google.com In these multi-step synthetic pathways, the (7-methoxy-1-naphthyl)acetyl structural framework is constructed and subsequently modified. For instance, processes have been patented that describe the conversion of 7-methoxy-1-tetralone to (7-methoxy-1-naphthyl)acetonitrile, a direct precursor to the core of Agomelatine. google.com Another patented route starts from 7-methoxy-1-naphthoic acid, which is reduced and then converted to the acetonitrile (B52724) derivative. google.com

In a documented synthesis of Agomelatine, the closely related ethyl ester, ethyl 2-(7-methoxynaphthalen-1-yl)acetate, is used as the starting material. idk.org.rs This ester is reduced to the corresponding alcohol, 2-(7-methoxynaphthalen-1-yl)ethanol, which is then converted through several steps to Agomelatine. idk.org.rs Given the high reactivity and common use of methyl esters in organic synthesis, this compound represents a chemically analogous and valuable starting point for such synthetic endeavors.

The following table outlines a general synthetic pathway for Agomelatine where derivatives of (7-methoxy-1-naphthyl)acetic acid are pivotal intermediates.

| Starting Material | Key Intermediate(s) | Final Product | Reference |

|---|---|---|---|

| 7-methoxy-1-tetralone | (7-methoxy-1-naphthyl)acetonitrile | Agomelatine | |

| 7-methoxy-1-naphthoic acid | (7-methoxy-1-naphthyl)methanol, 1-(Chloromethyl)-7-methoxynaphthalene | Agomelatine | google.com |

| Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 2-(7-methoxynaphthalen-1-yl)ethanol, 1-(2-azidoethyl)-7-methoxynaphthalene | Agomelatine | idk.org.rs |

Application in Probe Development for Chemical Biology Research (e.g., Fluorescent Probes, Enzyme Assay Components)

While naphthalene (B1677914) derivatives, in general, are utilized in the development of fluorescent probes due to their inherent photophysical properties, specific applications of this compound in this area are not extensively documented in the current scientific literature. The core naphthalene structure can serve as a fluorophore, and modifications to the ring system can modulate its fluorescent properties. However, dedicated research on this compound as a fluorescent probe or a component in enzyme assays has not been prominently reported. For comparison, other naphthalene-based compounds, such as 1-naphthyl acetate (B1210297), are used as substrates in enzyme assays for detecting acetylcholinesterase activity. medchemexpress.com This suggests a potential, yet unexplored, avenue for research into the applications of this compound in chemical biology.

Role in the Development of Novel Synthetic Methodologies

The role of this compound in the development of novel synthetic methodologies is primarily as a substrate or a building block in the context of synthesizing specific target molecules like Agomelatine. google.compatsnap.comgoogle.com While the synthesis of Agomelatine has driven the development of various industrial processes, the use of this compound itself as a tool to pioneer new, broadly applicable chemical reactions or catalytic systems is not a central theme in the available literature. Its utility is more as a specific ingredient for a defined synthetic goal rather than a general reagent for methodological innovation.

Potential in Advanced Materials Research (e.g., Optical Materials, Polymer Precursors)

Currently, there is a lack of specific research detailing the application of this compound in the field of advanced materials. While naphthalene-containing polymers and materials can exhibit interesting optical and electronic properties, the direct use of this particular compound as a monomer for polymerization or as a precursor for optical materials has not been reported. The potential for such applications exists, given the aromatic and functionalized nature of the molecule, but this remains an area for future investigation.

Environmental Photochemistry and Mechanistic Degradation Studies

The environmental photochemistry of this compound has not been specifically studied. However, research on the photodegradation of naphthalene and its derivatives provides insight into the potential environmental fate of this compound. Naphthalene-based compounds are known to undergo photocatalytic degradation in the presence of semiconductor materials like TiO₂ and ZnO nanoparticles under UV irradiation. ekb.egekb.egresearchgate.net

The degradation process is typically initiated by the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), upon photoexcitation of the catalyst. These radicals can attack the aromatic naphthalene ring, leading to a cascade of reactions. The proposed mechanistic steps for the photodegradation of naphthalene derivatives generally include:

Hydroxylation: Addition of hydroxyl radicals to the naphthalene ring system, forming hydroxylated intermediates.

Ring Opening: Subsequent attack by reactive oxygen species can lead to the cleavage of the aromatic rings.

Formation of Intermediates: A variety of smaller organic molecules, such as phthalic acids and other oxygenated compounds, can be formed as degradation intermediates. idk.org.rsrsc.org

Mineralization: Under ideal conditions, the organic intermediates are further oxidized to carbon dioxide, water, and inorganic ions.

A study on the photochemistry of the related compound, 6-methoxy-2-naphthylacetic acid, revealed that it undergoes photodecarboxylation in the presence of oxygen. nih.gov This process involves the generation of a naphthalene radical cation from the excited singlet state, followed by the addition of O₂ and subsequent decarboxylation. nih.gov A similar mechanism could potentially be involved in the photodegradation of this compound, alongside radical-mediated ring degradation.

The following table summarizes the key reactive species and potential degradation pathways for naphthalene derivatives, which can be extrapolated to this compound.

| Reactive Species | Role in Degradation | Potential Products/Intermediates | Reference |

|---|---|---|---|

| Hydroxyl Radicals (•OH) | Initiation of degradation by attacking the aromatic ring. | Hydroxylated naphthalene derivatives | researchgate.net |

| Superoxide Radicals (O₂⁻•) | Participation in the oxidative degradation cascade. | Ring-opened products | researchgate.net |

| Photogenerated holes (h⁺) | Direct oxidation of the naphthalene derivative. | Radical cations | researchgate.net |

| Singlet Oxygen (¹O₂) | Potential involvement in photooxidation pathways. | Oxidized intermediates | nih.gov |

Future Directions and Emerging Research Avenues for Methyl 7 Methoxy 1 Naphthyl Acetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Methyl (7-methoxy-1-naphthyl)acetate and its derivatives could be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. Continuous-flow technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of reaction and purification steps.